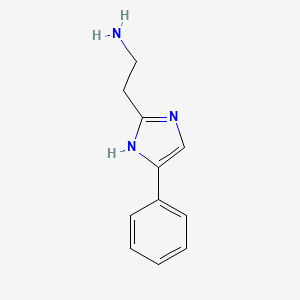
2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine
描述
2-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 5 and an ethylamine chain at position 2. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 .
属性
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNDOBKMAPOQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-phenyl-1H-imidazol
生物活性
2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine, a compound belonging to the imidazole family, has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a phenyl group, which is significant for its biological activity. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with imidazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains by disrupting their metabolic pathways. The mechanism often involves the inhibition of enzymes critical to bacterial survival, such as those involved in cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One study reported that imidazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins . The IC50 values for various derivatives against different cancer cell lines have been documented, illustrating their potency. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 15.5 |
| This compound | MCF7 (breast cancer) | 12.3 |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with target proteins, influencing their function. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor progression .
Case Study 1: Anticancer Effects
In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, revealing that the compound induced early apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent against bacterial infections.
相似化合物的比较
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Benzoimidazole Derivatives
- 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine (21) Structure: A benzoimidazole core fused with a benzene ring, substituted with a naphthylmethyl group at position 1 and an amine at position 2. Key Data: Molecular weight 225 (M+H)+, synthesized via alkylation of 2-aminobenzimidazole with 1-(bromomethyl)naphthalene (55% yield) .
Substituted Benzoimidazoles (6h, 6i)
Imidazole-Based Analogs
Trifluoromethyl-Substituted Derivatives
- (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
- Structure : Features a trifluoromethyl group and pyridyloxy linkage.
- Key Data : Molecular weight 627.5 (M+H)+ , synthesized via isothiocyanate coupling .
- Comparison : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve binding affinity but reduce solubility compared to the target compound’s phenyl group .
Methoxy-Substituted Analogs
- 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine Structure: Methoxyphenyl substituent at position 3. Key Data: Molecular weight 217.27, predicted pKa 13.12 .
Substituent Position and Chain Variations
Ethylamine vs. Acetic Acid Derivatives
- 2-(5-Phenyl-1H-imidazol-1-yl)acetic Acid
Dihydrochloride Salt Form
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound (187.24) is smaller than most analogs (e.g., 225–627.5), favoring better bioavailability .
- Lipophilicity : Fluorine and trifluoromethyl groups increase logP (e.g., compound in ), while methoxy groups reduce it (e.g., ).
- Solubility : Salt forms (e.g., dihydrochloride ) and polar substituents (e.g., –COOH ) enhance water solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


